REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([C:10](=[CH:13][N:14](C)C)[C:11]#[N:12])=[O:9])=[CH:6][C:5]([N+:17]([O-:19])=[O:18])=[CH:4][N:3]=1>C(O)C.[OH-].[NH4+]>[N+:17]([C:5]1[CH:6]=[C:7]2[C:2](=[N:3][CH:4]=1)[NH:12][CH:11]=[C:10]([C:13]#[N:14])[C:8]2=[O:9])([O-:19])=[O:18] |f:2.3|
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Name
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2-(2-chloro-5-nitro-pyridine-3-carbonyl)-3-dimethylamino-acrylonitrile
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Quantity
|
22.4 g
|
Type
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reactant
|
Smiles
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ClC1=NC=C(C=C1C(=O)C(C#N)=CN(C)C)[N+](=O)[O-]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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180 mL
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Type
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solvent
|
Smiles
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[OH-].[NH4+]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was cooled
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Type
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CUSTOM
|
Details
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solid was collected which
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Type
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WASH
|
Details
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was washed with ether
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Type
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CONCENTRATION
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Details
|
Concentrating the filtrate
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Type
|
CUSTOM
|
Details
|
gave a second crop which
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C(=CNC2=NC1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |